molecular formula C13H11N3O3 B6334147 4-(4-Nitrophenyl)benzhydrazide CAS No. 1357626-94-8

4-(4-Nitrophenyl)benzhydrazide

Cat. No.: B6334147
CAS No.: 1357626-94-8
M. Wt: 257.24 g/mol
InChI Key: GBRZXNZPYDTXNT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)benzhydrazide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a benzhydrazide moiety substituted with a nitrophenyl group at the para position, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)benzhydrazide typically involves the reaction of 4-nitrobenzoyl chloride with benzhydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)benzhydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

    Condensation: It can react with aldehydes or ketones to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Various aldehydes or ketones in the presence of an acid catalyst.

    Condensation: Acidic or basic conditions to facilitate the formation of hydrazones or Schiff bases.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)benzhydrazide.

    Substitution: Various hydrazone derivatives.

    Condensation: Schiff bases and hydrazones.

Scientific Research Applications

4-(4-Nitrophenyl)benzhydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)benzhydrazide is primarily related to its ability to undergo reduction and form reactive intermediates. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The compound’s hydrazide moiety can also form stable complexes with metal ions, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzohydrazide: Similar structure but lacks the phenyl group attached to the hydrazide moiety.

    4-Aminobenzohydrazide: The nitro group is replaced with an amino group.

    Benzhydrazide: Lacks the nitro group on the phenyl ring.

Uniqueness

4-(4-Nitrophenyl)benzhydrazide is unique due to the presence of both the nitro group and the benzhydrazide moiety, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(8-6-10)16(18)19/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXNZPYDTXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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